molecular formula C14H8Cl2N2O4 B11542617 3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline

Cat. No.: B11542617
M. Wt: 339.1 g/mol
InChI Key: KYANNBCFAOBECS-UHFFFAOYSA-N
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Description

(E)-N-(3,4-DICHLOROPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a nitro group, a benzodioxole ring, and dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-DICHLOROPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Formation of the Imines: The imine formation involves the condensation of an amine (in this case, 3,4-dichloroaniline) with an aldehyde or ketone derivative of the benzodioxole.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used.

Major Products Formed

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Pharmacology: Studied for potential therapeutic effects, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Investigated as a lead compound for the development of new drugs.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (E)-N-(3,4-DICHLOROPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The nitro group and benzodioxole ring could play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3,4-DICHLOROPHENYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHANIMINE: Similar structure but with a different benzodioxole derivative.

    (E)-N-(3,4-DICHLOROPHENYL)-1-(5-NITRO-2H-1,3-BENZODIOXOL-6-YL)METHANIMINE: Similar structure but with a different position of the nitro group.

Uniqueness

The unique combination of the nitro group, benzodioxole ring, and dichlorophenyl moiety in (E)-N-(3,4-DICHLOROPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE may confer specific properties that make it particularly useful in certain applications, such as enhanced binding affinity in medicinal chemistry or unique electronic properties in materials science.

Properties

Molecular Formula

C14H8Cl2N2O4

Molecular Weight

339.1 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C14H8Cl2N2O4/c15-10-2-1-9(4-11(10)16)17-6-8-3-13-14(22-7-21-13)5-12(8)18(19)20/h1-6H,7H2

InChI Key

KYANNBCFAOBECS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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